molecular formula C6H11KOS2 B3030599 Potassium isopentyl dithiocarbonate CAS No. 928-70-1

Potassium isopentyl dithiocarbonate

Cat. No. B3030599
CAS RN: 928-70-1
M. Wt: 202.4 g/mol
InChI Key: CMXOFNZFIJEFDA-UHFFFAOYSA-M
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Description

Potassium isopentyl dithiocarbonate is a substance used in various activities or processes at the workplace, including closed, continuous processes with occasional controlled exposure, closed batch processing in synthesis or formulation, and production of mixtures or articles by tabletting, compression, extrusion .


Synthesis Analysis

The synthesis of Potassium isopentyl dithiocarbonate involves various potassium xanthates and common five-membered cyclic carbonates such as ethylene carbonate (EC) and propylene carbonate (PC). The reaction is carried out under catalyst-free conditions .


Molecular Structure Analysis

The molecular formula of Potassium isopentyl dithiocarbonate is C6H11KOS2. Its IUPAC name is potassium {[(3-methylbutyl)sulfanyl]carbonyl}sulfanide .

Scientific Research Applications

Chemical Shift Tensors and Molecular Frames

Research by Stueber et al. (2002) focused on chemical shift tensors in various compounds including potassium carbonate, trithiocarbonate, and their derivatives. This study helps in understanding the orientations and principal values of chemical shift tensor in compounds like potassium isopentyl dithiocarbonate, which is crucial for nuclear magnetic resonance studies (Stueber, Orendt, Facelli, Parry, & Grant, 2002).

Prodrug Modification in Chemotherapy

Bai et al. (2004) discussed the modification of potassium tricyclo[5.2.1.02,6]-decan-8-yl dithiocarbonate (D609) into more stable prodrugs. This research is significant for developing chemotherapeutic agents with enhanced stability and efficacy (Bai, Meier, Wang, Luberto, Hannun, & Zhou, 2004).

Isotropic NMR Chemical Shifts

Stueber et al. (2001) synthesized and studied the isotropic NMR chemical shifts of potassium carbonate and thiocarbonate salts. This research contributes to the understanding of the isotropic chemical shifts in compounds like potassium isopentyl dithiocarbonate, which is vital for characterizing their molecular structures (Stueber, Patterson, Mayne, Orendt, Grant, & Parry, 2001).

Light Harvesting and Solar Cell Performance

Chauhan et al. (2014) explored the light harvesting properties of monoanionic dithio compounds. They investigated compounds with sulfur as an anchoring group, relevant to understanding the solar-cell performances of potassium isopentyl dithiocarbonate-related compounds (Chauhan, Auvinen, Aditya, Trivedi, Prasad, Alatalo, Amalnerkar, & Kumar, 2014).

Mechanism of Action

While the exact mechanism of action for Potassium isopentyl dithiocarbonate is not specified, potassium, in general, is known to have several mechanisms of action. For instance, potassium-channel openers are drugs that activate (open) ATP-sensitive K+ channels in vascular smooth muscle .

Safety and Hazards

Potassium isopentyl dithiocarbonate is a flammable or combustible material. It decomposes with heat and age to produce toxic and highly flammable carbon disulphide. It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

potassium;3-methylbutoxymethanedithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXOFNZFIJEFDA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=S)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883608
Record name Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Potassium isopentyl dithiocarbonate

CAS RN

928-70-1
Record name Potassium isopentyl xanthate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50883608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium isopentyl dithiocarbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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